1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide
Description
Properties
Molecular Formula |
C8H9BrFNO2S |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9BrFNO2S/c1-5(14(11,12)13)6-2-3-8(10)7(9)4-6/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
CLOAMKLRZWKJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: 3-Bromo-4-fluorotoluene
The synthesis of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide typically begins with the preparation of 3-bromo-4-fluorotoluene , a crucial aromatic intermediate.
- Bromination of 4-fluorotoluene is carried out in glacial acetic acid solvent.
- Catalysts such as iron powder or iron salts and iodine (0.01 to 10% by weight relative to 4-fluorotoluene) are used to facilitate selective bromination.
- The molar ratio of 4-fluorotoluene to bromine is optimized around 1:1 for maximal yield and minimal side products.
- Reaction temperatures are maintained between -10°C to +50°C , preferably around +20°C to +30°C .
- The bromine solution in glacial acetic acid is added rapidly to the mixture to limit over-bromination (dibromo derivatives limited to ~2%).
- After bromination, the reaction mixture is stirred for 3 to 18 hours to ensure completion.
- Workup involves distillation under vacuum to separate the desired 3-bromo-4-fluorotoluene from unreacted materials and by-products.
Table 1. Bromination Reaction Conditions and Outcomes
| Parameter | Condition/Value | Notes |
|---|---|---|
| Solvent | Glacial acetic acid | 70-75% strength preferred |
| Catalyst | Iron powder/iron salts + iodine | 0.01-10% iodine by weight |
| Molar ratio (4-fluorotoluene:Br2) | ~1:1 | Optimal for selectivity |
| Temperature | -10°C to +50°C (preferably 20-30°C) | Controls rate and selectivity |
| Reaction time | 3 to 18 hours | Longer for large volumes |
| Side product formation | Dibromo-4-fluorotoluene < 2% | Controlled by rapid Br2 addition |
This method yields 3-bromo-4-fluorotoluene with high selectivity and purity, suitable for subsequent functionalization steps.
Conversion to 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide
Summary Table of Preparation Methods
Detailed Research Findings
- The bromination process is highly sensitive to reaction temperature and stoichiometry; rapid addition of bromine prevents over-bromination and formation of dibromo impurities.
- The sulfonamide formation is typically performed under mild conditions to avoid side reactions, with pyridine serving both as solvent and acid scavenger.
- Purification by crystallization in acetone-water mixtures with controlled temperature ramps ensures removal of residual solvents and impurities, yielding a stable, dry product suitable for pharmaceutical or chemical applications.
- Base catalysts such as NaOH or K2CO3 may be used in intermediate steps for nucleophilic substitutions or hydrolysis reactions, depending on the synthetic route chosen.
Chemical Reactions Analysis
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Sulfonamide Derivatives
2-Amino-N-(2-bromopyridin-4-yl)ethane-1-sulfonamide dihydrobromide ():
- Functional Group : Sulfonamide with a bromopyridinyl substituent.
- Molecular Weight : 280.11 g/mol.
- Key Differences : The pyridine ring introduces aromatic nitrogen, which may enhance π-π stacking interactions compared to the purely phenyl-based system in the target compound. This structural variation could influence solubility and binding specificity in biological systems.
Ketone Derivatives
1-(3-Bromo-4-fluorophenyl)-1-propanone ():
- Functional Group : Ketone (-CO-).
- Molecular Weight: 217.04 g/mol (for 3′-Bromo-4′-fluoroacetophenone, ).
- Applications : Widely used as a building block for chalcones, carbazoles, and drug discovery intermediates .
- Comparison: The ketone group lacks the hydrogen-bond donor capacity of sulfonamides, reducing polar interactions. However, its simplicity facilitates derivatization into more complex structures.
Amine Derivatives
1-(3-Bromo-4-fluorophenyl)pyrrolidine hydrochloride ():
- Functional Group : Cyclic amine (pyrrolidine).
- Molecular Weight : 244.1 g/mol.
- pKa : 5.68 ± 0.20 (predicted), indicating moderate basicity.
- Comparison : The pyrrolidine ring introduces conformational rigidity and basicity, contrasting with the planar, acidic sulfonamide group. This difference could affect pharmacokinetics, such as blood-brain barrier penetration .
Alcohol Derivatives
3-Bromo-4-fluorobenzyl alcohol ():
- Functional Group : Alcohol (-CH₂OH).
- Molecular Weight : ~205 g/mol (estimated).
- Applications : Intermediate in organic synthesis, particularly for APIs and aromatic alcohols.
- Alcohols are also more prone to oxidation compared to stable sulfonamides.
Research Findings and Trends
- Sulfonamide vs. Ketone : Sulfonamides generally exhibit higher solubility in aqueous media due to their ionizable NH₂ group, making them preferable in drug formulations. Ketones, however, are more reactive in nucleophilic additions, enabling diverse derivatization .
- Halogen Effects : The bromine and fluorine atoms in all compounds enhance electrophilic aromatic substitution reactivity and improve metabolic stability by blocking cytochrome P450 oxidation .
Biological Activity
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide is , with a molecular weight of approximately 292.25 g/mol. The compound features a sulfonamide group, which is known for its ability to form hydrogen bonds with biological targets, enhancing its pharmacological properties. The presence of both bromine and fluorine atoms is significant, as these halogens can influence the compound's lipophilicity and metabolic stability.
The biological activity of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites on enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects such as:
- Antimicrobial Activity : The compound exhibits potential against bacterial strains by inhibiting essential enzymes involved in cell wall synthesis.
- Anticancer Activity : Preliminary studies suggest that it may interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with similar sulfonamide derivatives reveals insights into the structure-activity relationships that govern their biological efficacy. The following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide | Bromine and Fluorine substitutions | Antimicrobial, potential anticancer |
| 2-(4-Fluorophenyl)ethane-1-sulfonamide | Fluorine at para position | Antimicrobial, anticancer |
| 2-(3-Chlorophenyl)ethane-1-sulfonamide | Chlorine instead of bromine | Antimicrobial |
| 4-(3-Fluorophenyl)butane-1-sulfonamide | Longer carbon chain with fluorine | Potential neuroprotective effects |
Research Findings
Recent studies have explored the biological activities of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide through various assays:
- Antimicrobial Assays : In vitro tests demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Cytotoxicity Studies : Assessments using mammalian cell lines indicated that the compound displays low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.
- Mechanistic Studies : Research indicates that the compound may exert its effects through multiple mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.
Case Studies
Several case studies highlight the potential applications of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide:
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against multidrug-resistant bacterial strains, revealing promising results that warrant further investigation into its use as an alternative antibiotic therapy .
- Cancer Research : Another study focused on the compound's role in inhibiting cancer cell growth. It was found to induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide, and how are reaction conditions optimized?
The synthesis typically involves reacting 3-bromo-4-fluoroaniline with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or acetonitrile are used to improve reaction efficiency. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for high yields (~75–85%). Purification via recrystallization or column chromatography ensures product purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and F NMR confirm substituent positions on the aromatic ring and sulfonamide group.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 308.1 for [M+H]).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond lengths/angles and intermolecular interactions .
Q. What preliminary biological assays are recommended to assess its enzyme inhibition potential?
Use in vitro assays targeting dihydropteroate synthase (DHPS) or carbonic anhydrase, common sulfonamide targets. Measure IC values via spectrophotometric monitoring of substrate conversion (e.g., p-aminobenzoic acid for DHPS). Include positive controls (e.g., sulfamethoxazole) and validate with kinetic studies .
Advanced Research Questions
Q. How does the bromine-fluorine substitution pattern influence structure-activity relationships (SAR) in sulfonamide derivatives?
The electron-withdrawing bromine and fluorine at the 3- and 4-positions enhance electrophilic reactivity and binding to enzyme active sites. Comparative studies with analogs (e.g., 3-chloro-4-fluoro or unsubstituted phenyl derivatives) reveal that bromine improves hydrophobic interactions, while fluorine fine-tunes electronic effects, as shown in IC shifts of 2–5 μM in DHPS inhibition assays .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Use SHELXL’s restraints for disordered atoms (e.g., flexible sulfonamide groups) and validate with R values. For twinned crystals, apply the TWIN/BASF commands in SHELXTL. Pair with DFT calculations (e.g., Gaussian09) to cross-check bond geometries and electrostatic potentials .
Q. How can computational modeling predict metabolic stability and off-target effects?
Perform in silico ADMET profiling using tools like SwissADME or Schrödinger’s QikProp. Molecular docking (AutoDock Vina) identifies off-target binding to cytochrome P450 isoforms. Validate predictions with hepatic microsome assays (e.g., t > 60 min indicates favorable metabolic stability) .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
Implement process analytical technology (PAT) for real-time monitoring (e.g., FTIR for reaction completion). Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., pH, stirring rate). Use orthogonal HPLC methods (C18 column, 0.1% TFA/ACN gradient) to ensure purity ≥98% across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
